Cas no 118090-08-7 (2-Benzoxazolethiol)

2-Benzoxazolethiol structure
2-Benzoxazolethiol structure
Product Name:2-Benzoxazolethiol
Numero CAS:118090-08-7
MF:C7H5NOS
MW:151.185700178146
CID:131750
PubChem ID:712377
Update Time:2025-04-19

2-Benzoxazolethiol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Benzoxazolethiol
    • J-650292
    • NSC209084
    • Benzoxazolethiol
    • 2382-96-9
    • EINECS 219-191-9
    • HMS2602L19
    • NSC 2128
    • 2-Mercaptobenzoxazole, 95%
    • 2-Benzoxazolylthiol
    • AM10745
    • AI3-18637
    • 2-mercapto-1H-benzoxazole
    • Benzoxazole-2-thione
    • MFCD00005769
    • AKOS002268882
    • DTXSID8062363
    • BDBM50570938
    • 1,3-benzoxazole-2-thiol
    • W-202001
    • Benzoxazole-2-thiol
    • CHEBI:190968
    • AKOS000119127
    • 2-Benzoxazolethione
    • NSC 209084
    • SCHEMBL57538
    • 3H-1,3-benzoxazole-2-thione
    • 2,3-dihydro-1,3-benzoxazole-2-thione
    • CS-W018116
    • B0096
    • 3~{H}-1,3-benzoxazole-2-thione
    • 2-MERCAPTO BENZOXAZOLE
    • 2-Thio-1,3-benzoxazole
    • MLS000696385
    • EN300-21478
    • P92
    • 2-mercaptobenzooxazole
    • Benzooxazole-2-thiol
    • 2-Mercapto-1,3-benzoxazole
    • FT-0612760
    • Benzoxazole, 2-mercapto-
    • NSC-2128
    • A816929
    • 2-Benzoxazolinethione
    • BENZOXAZOLINE,2-THIONE
    • 7PFU48RAFX
    • NSC-209084
    • mercaptobenzoxazole
    • 1,3-Benzoxazole-2(3H)-thione
    • CHEMBL113414
    • SCHEMBL9430874
    • MS-3157
    • SMR000337568
    • NCGC00246572-01
    • Benzoxazolinethione
    • InChI=1/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10
    • benzo[d]oxazole-2-thiol
    • STR03785
    • AC-4802
    • NS00001741
    • F0777-0783
    • Q17310064
    • Z104499134
    • 118090-08-7
    • SY048415
    • 2(3H)-Benzoxazolethione
    • benzoxazoline-2-thione
    • benzo[d]oxazole-2(3h)-thione
    • 1,3-benzoxazol-2-ylhydrosulfide
    • 2-Mercaptobenzoxazole
    • NSC2128
    • UNII-7PFU48RAFX
    • Inchi: 1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10)
    • Chiave InChI: FLFWJIBUZQARMD-UHFFFAOYSA-N
    • Sorrisi: S=C1NC2C=CC=CC=2O1

Proprietà calcolate

  • Massa esatta: 151.00925
  • Massa monoisotopica: 151.00918496g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 53.4Ų

Proprietà sperimentali

  • PSA: 26.03
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.